molecular formula C17H20BrNO B12698627 Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- CAS No. 189298-44-0

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-

Cat. No.: B12698627
CAS No.: 189298-44-0
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-KRWDZBQOSA-N
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Description

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a phenylmethoxy group, and a dimethylamino group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- typically involves multiple steps. One common method is the reaction of 4-bromobenzyl chloride with phenol in the presence of a base to form 4-bromobenzyl phenyl ether. This intermediate is then reacted with N,N-dimethylethanolamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of phenylmethoxy ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N-methyl-: Similar in structure but lacks the bromophenyl and phenylmethoxy groups.

    Ethanamine, 2-methoxy-: Contains a methoxy group instead of the phenylmethoxy group.

    Ethanamine, 2-(4-bromophenyl)-: Lacks the phenylmethoxy and dimethylamino groups.

Uniqueness

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl and phenylmethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

189298-44-0

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

IUPAC Name

2-[(S)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m0/s1

InChI Key

NUNIWXHYABYXKF-KRWDZBQOSA-N

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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